molecular formula C28H36N2O3 B11078511 ethyl 1-(4-butylphenyl)-4-[(4-butylphenyl)amino]-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate

ethyl 1-(4-butylphenyl)-4-[(4-butylphenyl)amino]-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate

Cat. No.: B11078511
M. Wt: 448.6 g/mol
InChI Key: MRCXKNINQHBTHB-UHFFFAOYSA-N
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Description

ETHYL 4-(4-BUTYLANILINO)-1-(4-BUTYLPHENYL)-2-METHYL-5-OXO-2,5-DIHYDRO-1H-PYRROLE-2-CARBOXYLATE is a complex organic compound with a molecular formula of C34H38N2O. This compound is characterized by its unique structure, which includes a pyrrole ring substituted with various functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-(4-BUTYLANILINO)-1-(4-BUTYLPHENYL)-2-METHYL-5-OXO-2,5-DIHYDRO-1H-PYRROLE-2-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the pyrrole ring, followed by the introduction of the butylanilino and butylphenyl groups through nucleophilic substitution reactions. The final step involves esterification to introduce the ethyl carboxylate group. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for temperature and pressure regulation, along with continuous monitoring of reaction progress, ensures consistent quality and efficiency. Purification processes such as recrystallization and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-(4-BUTYLANILINO)-1-(4-BUTYLPHENYL)-2-METHYL-5-OXO-2,5-DIHYDRO-1H-PYRROLE-2-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent choice, and pH are crucial for the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

ETHYL 4-(4-BUTYLANILINO)-1-(4-BUTYLPHENYL)-2-METHYL-5-OXO-2,5-DIHYDRO-1H-PYRROLE-2-CARBOXYLATE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which ETHYL 4-(4-BUTYLANILINO)-1-(4-BUTYLPHENYL)-2-METHYL-5-OXO-2,5-DIHYDRO-1H-PYRROLE-2-CARBOXYLATE exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-butylanilino)-N-(4-butylphenyl)-2,2-diphenylacetamide
  • 4-Butylphenyl 2-octylphenylamine

Uniqueness

ETHYL 4-(4-BUTYLANILINO)-1-(4-BUTYLPHENYL)-2-METHYL-5-OXO-2,5-DIHYDRO-1H-PYRROLE-2-CARBOXYLATE stands out due to its unique combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C28H36N2O3

Molecular Weight

448.6 g/mol

IUPAC Name

ethyl 4-(4-butylanilino)-1-(4-butylphenyl)-2-methyl-5-oxopyrrole-2-carboxylate

InChI

InChI=1S/C28H36N2O3/c1-5-8-10-21-12-16-23(17-13-21)29-25-20-28(4,27(32)33-7-3)30(26(25)31)24-18-14-22(15-19-24)11-9-6-2/h12-20,29H,5-11H2,1-4H3

InChI Key

MRCXKNINQHBTHB-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)NC2=CC(N(C2=O)C3=CC=C(C=C3)CCCC)(C)C(=O)OCC

Origin of Product

United States

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